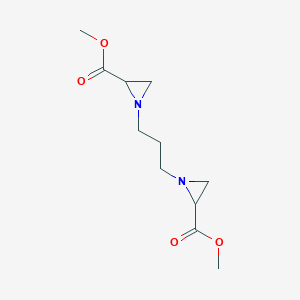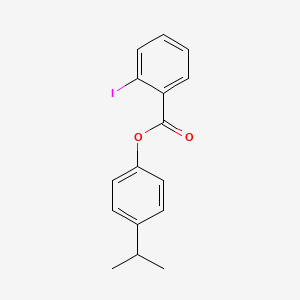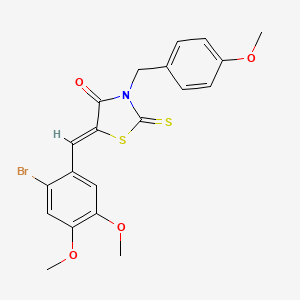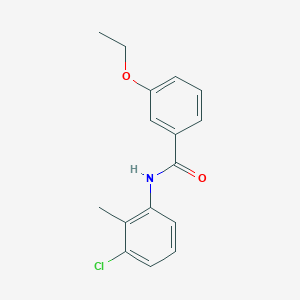
dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate), also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA is a colorless liquid that is soluble in water and organic solvents. It has a molecular weight of 246.3 g/mol and a boiling point of 165°C.
作用機序
The mechanism of action of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) is not fully understood. However, it is believed that dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) exerts its biological effects by forming covalent bonds with various biomolecules such as proteins, DNA, and RNA. This leads to the disruption of cellular processes and ultimately cell death in cancer cells. In addition, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to inhibit the replication of viruses and bacteria by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects:
dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to cause various biochemical and physiological effects in vitro and in vivo. In cancer cells, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In addition, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. In viruses and bacteria, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) inhibits replication and reduces infectivity. In animals, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to cause liver and kidney damage at high doses.
実験室実験の利点と制限
Dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has several advantages for use in lab experiments. It is readily available, easy to handle, and has a long shelf life. In addition, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) can be used in a wide range of concentrations and is compatible with various experimental techniques. However, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) also has some limitations. It is highly reactive and can form toxic byproducts if not handled properly. In addition, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has a strong odor and can cause irritation to the skin, eyes, and respiratory system.
将来の方向性
There are several future directions for the research on dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate). One potential area of research is the development of novel drug delivery systems using dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) as a cross-linking agent. Another area of research is the optimization of the synthesis method to improve the yield and purity of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate). In addition, the mechanism of action of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) needs to be further elucidated to fully understand its biological effects. Furthermore, the potential environmental impact of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) needs to be assessed to ensure its safe use in agriculture and industry.
合成法
Dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) can be synthesized through a multistep reaction involving the use of 2-aziridinecarboxylic acid and dimethyl 1,3-propanediol. The reaction is carried out under controlled conditions using a suitable catalyst and solvent. The yield of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) can be optimized by varying the reaction parameters such as temperature, time, and reactant ratio.
科学的研究の応用
Dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to possess anticancer, antiviral, and antibacterial properties. It has also been used as a cross-linking agent for the preparation of hydrogels and drug delivery systems. In agriculture, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been used as a pesticide and growth regulator. In industry, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been used as a polymerization initiator and stabilizer.
特性
IUPAC Name |
methyl 1-[3-(2-methoxycarbonylaziridin-1-yl)propyl]aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-16-10(14)8-6-12(8)4-3-5-13-7-9(13)11(15)17-2/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQODOGIIOGAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1CCCN2CC2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,1'-(propane-1,3-diyl)bis(aziridine-2-carboxylate) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5117777.png)


![5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117797.png)

![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)
![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)

![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)

